(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-methylprop-2-enamide
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Overview
Description
(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-methylprop-2-enamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-methylprop-2-enamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the cyano and phenoxy groups, and finally, the formation of the enamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. Techniques such as continuous flow chemistry and high-throughput screening can be employed to optimize the reaction conditions and scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The phenoxy group can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-methylprop-2-enamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-methylprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved in these interactions can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrimidin-4-one derivatives, such as:
- Ethyl acetoacetate
- Acetylacetone
- Diketene
Uniqueness
What sets (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-methylprop-2-enamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H20N4O3 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-methylprop-2-enamide |
InChI |
InChI=1S/C22H20N4O3/c1-13-7-5-9-18(15(13)3)29-21-17(11-16(12-23)20(27)24-4)22(28)26-10-6-8-14(2)19(26)25-21/h5-11H,1-4H3,(H,24,27)/b16-11+ |
InChI Key |
AJEUVJPWAADVCT-LFIBNONCSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C(=O)NC)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C(=O)NC)C |
Origin of Product |
United States |
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